REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:12])([CH:4]([OH:11])[CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10])[CH3:3].CCOCC.[Cr](Cl)([O-])(=O)=O.[NH+]1C=CC=CC=1>C(Cl)Cl>[CH3:12][C:2]([CH3:3])([C:4](=[O:11])[CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10])[CH3:1] |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)(C(CCCCCC)O)C
|
Name
|
|
Quantity
|
0.23 mol
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
76.6 g
|
Type
|
reactant
|
Smiles
|
[Cr](=O)(=O)([O-])Cl.[NH+]1=CC=CC=C1
|
Type
|
CUSTOM
|
Details
|
With vigorous stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm
|
Type
|
STIRRING
|
Details
|
The reaction was stirred overnight at room temperature
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
the supernatant was decanted from a black sludge which
|
Type
|
CUSTOM
|
Details
|
had formed
|
Type
|
EXTRACTION
|
Details
|
The sludge was extracted with ca. 40 mL of hexane, which
|
Type
|
WASH
|
Details
|
eluted first with CH2Cl2/hexane
|
Type
|
CUSTOM
|
Details
|
with 10% ethyl acetate in hexane to yield 35.8 g crude, green-colored product
|
Type
|
CUSTOM
|
Details
|
This material was rechromatographed
|
Type
|
WASH
|
Details
|
elution
|
Type
|
CUSTOM
|
Details
|
with hexane and careful evaporation at 25° C.
|
Type
|
CUSTOM
|
Details
|
on a rotary evaporator
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C(CCCCCC)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 26.1 g | |
YIELD: PERCENTYIELD | 67% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |